Racanisodamine

Overview

Description

Mechanism of Action

Target of Action

Racanisodamine primarily targets the muscarinic acetylcholine receptors (mAChRs) and the α1-adrenergic receptors . These receptors play a crucial role in various physiological processes. The mAChRs are involved in the regulation of heart rate, smooth muscle contraction, and glandular secretion, while the α1-adrenergic receptors are involved in the regulation of blood pressure and pupil dilation .

Mode of Action

This compound acts as an antagonist at both the muscarinic acetylcholine receptors and the α1-adrenergic receptors . This results in a decrease in the physiological responses mediated by these receptors .

Biochemical Pathways

This compound has been found to activate the NRF2 pathway , which plays a key role in cellular defense against oxidative stress . By activating this pathway, this compound can help to alleviate oxidative stress and inflammation, and inhibit cell apoptosis .

Result of Action

This compound has a variety of effects at the molecular and cellular levels. It can alleviate oxidative stress, inflammation, and cell apoptosis . It has been used to treat diseases such as organophosphorus poisoning, septic shock, pulmonary valve stenosis, and gastric ulcers . In addition, it has a protective effect on acute kidney injury .

Action Environment

The action of this compound can be influenced by various environmental factors. For example, its efficacy and stability can be affected by the physiological environment, such as the pH and temperature of the body. More research is needed to fully understand how these and other environmental factors influence the action of this compound .

Biochemical Analysis

Biochemical Properties

Racanisodamine has been shown to interact with and disrupt liposome structure which may reflect its effects on cellular membranes . Experimental evidence implicates this compound as an anti-oxidant that may protect against free radical-induced cellular damage . Its cardiovascular properties include depression of cardiac conduction and the ability to protect against arrhythmia induced by various agents .

Cellular Effects

This compound can alleviate oxidative stress, inflammation, and cell apoptosis induced by bleomycin-induced acute lung injury in mice . It can also inhibit inflammation and alleviate acute lung injury induced by lipopolysaccharide (LPS) in a rat model . This compound has a protective effect on acute kidney injury induced by propylene glycol LPS, and rhabdomyolysis .

Molecular Mechanism

The primary therapeutic use of this compound has been for the treatment of septic shock . Several mechanisms have been proposed to explain its beneficial effect though most mechanisms are based upon the assumption that this compound ultimately acts by an improvement of blood flow in the microcirculation .

Temporal Effects in Laboratory Settings

This compound has been shown to attenuate radiation-induced lung injury by activating the NRF2 pathway in in vivo studies . The mice in the this compound +18 Gy group were intraperitoneally injected with this compound (5mg/kg) three days before irradiation and throughout the experiment .

Dosage Effects in Animal Models

In animal models, this compound has been shown to have a therapeutic effect on radiation-induced lung injury (RILI) using a mouse model . The mice in the this compound +18 Gy group were intraperitoneally injected with this compound (5mg/kg) three days before irradiation and throughout the experiment .

Transport and Distribution

This compound hardly influenced cognition at normal doses due to its extremely low blood–brain barrier permeability . This suggests that this compound may be transported and distributed within cells and tissues in a specific manner.

Preparation Methods

Synthetic Routes and Reaction Conditions: Anisodamine can be synthesized from tropine and tropic acid. The process involves esterification of tropine with tropic acid under acidic conditions to form anisodamine . The reaction typically requires a catalyst and controlled temperature to ensure high yield and purity.

Industrial Production Methods: Industrial production of anisodamine often starts with the extraction of tropane alkaloids from Datura plants. The extracted tropane alkaloids are then subjected to chemical reactions to isolate and purify anisodamine . The process involves multiple steps, including liquid-liquid extraction, crystallization, and recrystallization to achieve the desired purity and quality.

Chemical Reactions Analysis

Types of Reactions: Anisodamine undergoes various chemical reactions, including:

Oxidation: Anisodamine can be oxidized to form anisodamine N-oxide.

Reduction: Reduction of anisodamine can yield tropine and tropic acid.

Substitution: Anisodamine can undergo substitution reactions, particularly at the hydroxyl group, to form various derivatives.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

Substitution: Reagents like acyl chlorides and alkyl halides are used for substitution reactions.

Major Products:

Oxidation: Anisodamine N-oxide.

Reduction: Tropine and tropic acid.

Substitution: Various anisodamine derivatives with modified pharmacological properties.

Scientific Research Applications

Anisodamine has a wide range of applications in scientific research:

Chemistry: Used as a reference compound in the study of tropane alkaloids and their derivatives.

Biology: Investigated for its effects on cellular processes and receptor interactions.

Medicine: Used in the treatment of acute circulatory shock, septic shock, and other vascular disorders.

Industry: Employed in the production of pharmaceuticals and as a research tool in drug development.

Comparison with Similar Compounds

Atropine: Another tropane alkaloid with similar anticholinergic properties but higher toxicity.

Scopolamine: A tropane alkaloid used for its anticholinergic effects, particularly in motion sickness.

Uniqueness of Anisodamine: Anisodamine is unique due to its lower toxicity compared to atropine and its additional pharmacological benefits, such as calcium antagonist and anti-oxygenation effects . These properties make it a valuable therapeutic agent in the treatment of various vascular and inflammatory conditions .

Properties

IUPAC Name |

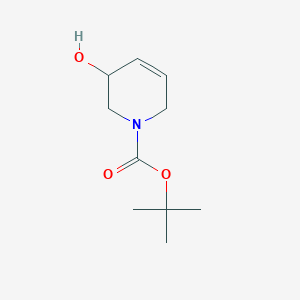

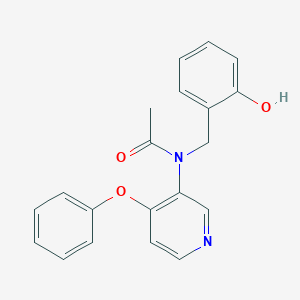

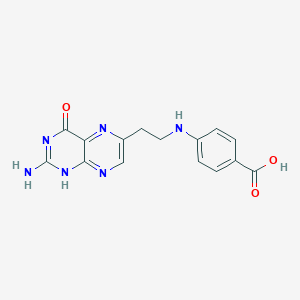

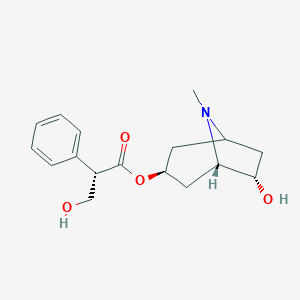

(6-hydroxy-8-methyl-8-azabicyclo[3.2.1]octan-3-yl) 3-hydroxy-2-phenylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-18-12-7-13(9-15(18)16(20)8-12)22-17(21)14(10-19)11-5-3-2-4-6-11/h2-6,12-16,19-20H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTQYWNWRJNXDEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CC(CC1C(C2)O)OC(=O)C(CO)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

55869-99-3 | |

| Record name | Anisodamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does anisodamine interact with its target and what are the downstream effects?

A1: Anisodamine primarily acts as a non-specific antagonist of muscarinic acetylcholine receptors. [] This means it blocks the action of acetylcholine, a neurotransmitter, at these receptors. This blockade leads to a variety of effects depending on the location and type of muscarinic receptors affected. For instance, in smooth muscle cells, anisodamine can induce vasodilation by inhibiting acetylcholine's contractile effects. []

Q2: Does anisodamine interact with other targets besides muscarinic receptors?

A2: Research suggests that anisodamine might exert its effects through additional pathways. Studies indicate potential interaction with the α7 nicotinic acetylcholine receptor (α7nAChR). [] It has also been shown to interact with and disrupt liposome structures, suggesting potential effects on cellular membranes. []

Q3: How does anisodamine's interaction with α7nAChR contribute to its antishock effects?

A3: Studies show that anisodamine can activate α7nAChR, which in turn inhibits the production of proinflammatory cytokines like TNF-α and IL-1β. [] This anti-inflammatory effect, mediated through the vagus nerve, contributes to anisodamine's efficacy in treating various shock conditions. []

Q4: What is the molecular formula and weight of anisodamine?

A4: The molecular formula of anisodamine is C17H23NO4, and its molecular weight is 305.37 g/mol. Information on specific spectroscopic data is limited within the provided research articles.

Q5: Does anisodamine show any anti-inflammatory properties?

A5: Yes, anisodamine has demonstrated anti-inflammatory effects in several studies. One study revealed its ability to suppress the production of proinflammatory cytokines (TNF-α, IL-1β, IL-8) induced by Shiga toxin-1. [] Another study highlighted anisodamine’s potential to reduce lung edema after ischemia-reperfusion in rabbits by inhibiting neutrophil infiltration. []

Q6: Are there any known instances of resistance or cross-resistance to anisodamine?

A6: The provided research articles do not mention any specific resistance mechanisms or cross-resistance patterns associated with anisodamine. This area requires further investigation to establish a comprehensive understanding of its long-term therapeutic implications.

Q7: What analytical methods are commonly employed for the detection and quantification of anisodamine?

A7: Various analytical methods have been employed to analyze anisodamine, including high-performance liquid chromatography (HPLC), [, , , ], spectrophotometry, [, ], and linear scanning polarography. [] These methods offer different sensitivities and specificities for detecting and quantifying anisodamine in various matrices, including pharmaceutical formulations and biological samples.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.